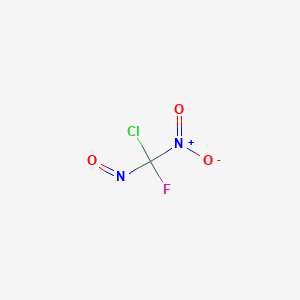
Chloro(fluoro)nitro(nitroso)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(fluoro)nitro(nitroso)methane is a unique organic compound characterized by the presence of chloro, fluoro, nitro, and nitroso functional groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloro(fluoro)nitro(nitroso)methane can be achieved through several methods:
Direct Halogenation and Nitration: One approach involves the sequential halogenation and nitration of methane derivatives. For instance, starting with chloromethane, fluorination can be achieved using fluorinating agents like hydrogen fluoride (HF) or elemental fluorine (F2).
Oxidation and Reduction Reactions: Another method involves the oxidation of amino precursors or the reduction of nitro precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
Types of Reactions:
Reduction: Reduction reactions can convert the nitro group to an amino group, or the nitroso group to a hydroxylamine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Higher nitro and nitroso derivatives.
Reduction Products: Amino and hydroxylamine derivatives.
Substitution Products: Compounds with substituted nucleophiles replacing the halogen atoms.
Scientific Research Applications
Chloro(fluoro)nitro(nitroso)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(fluoro)nitro(nitroso)methane involves its reactivity towards nucleophiles, electrophiles, and radicals:
Nucleophilic Attack: The nitro and nitroso groups can undergo nucleophilic attack, leading to the formation of various intermediates and products.
Electrophilic Substitution: The halogen atoms can be substituted by electrophiles, resulting in the formation of new compounds.
Radical Reactions: The compound can participate in radical reactions, particularly under photochemical conditions.
Molecular Targets and Pathways:
Nitroso and Nitro Pathways: The compound interacts with biological molecules through nitroso and nitro pathways, affecting cellular signaling and enzymatic activity.
Halogen Substitution Pathways: The chloro and fluoro groups can be substituted in various chemical reactions, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
Chloro(fluoro)nitro(nitroso)methane can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
105804-66-8 |
|---|---|
Molecular Formula |
CClFN2O3 |
Molecular Weight |
142.47 g/mol |
IUPAC Name |
chloro-fluoro-nitro-nitrosomethane |
InChI |
InChI=1S/CClFN2O3/c2-1(3,4-6)5(7)8 |
InChI Key |
LWLWMRGLCCKCLI-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)([N+](=O)[O-])(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















